((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol
Overview
Description
((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol is a useful research compound. Its molecular formula is C11H13N5O and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Efficient Synthesis for HIV Reverse Transcriptase Inhibition : The compound has been synthesized efficiently as a part of Ziagen®, an HIV reverse transcriptase inhibitor. This process involves bypassing problematic steps in earlier synthesis routes and using key intermediates like 2-Amino-4,6-dichloro-5-formamidopyrimidine (Daluge, Martin, Sickles, & Livingston, 2000).
Structural Analysis in Solvate Form : The structural characteristics of abacavir (a derivative of the compound) have been studied, revealing hydrogen-bonded ribbons in its structure, further held together by additional hydrogen bonds (Pham, 2009).
Antiviral Agent Development
Potential Antiviral Agents : Enantioselective synthesis of analogues of this compound has been described, indicating their potential as antiviral agents. These compounds were coupled with 6-chloropurine and 2-amino-6-chloropurine under specific reaction conditions (Akella & Vince, 1996).
Synthesis of Novel Carbocyclic Nucleosides : The compound has been utilized in synthesizing novel carbocyclic nucleosides and Pro-Tides, indicating its applicability in creating nucleoside analogues with potential therapeutic applications (Hřebabecký, Dračínský, & Holý, 2007).
Chemical Synthesis and Optimization
Synthesis of Chiral Ligands : The compound has been used in the synthesis of novel chiral ligands, showcasing its versatility in chemical synthesis applications (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Synthesis of Novel Isomers : Studies have been conducted on synthesizing novel isomers of key starting materials for drug synthesis, such as Abacavir Sulphate, demonstrating its role in drug development processes (Gangrade, Nema, & Singhvi, 2014).
Catalysis and Reaction Studies
- Catalyst for Huisgen 1,3-Dipolar Cycloadditions : The compound has been used to form a stable complex with CuCl, which catalyzes the Huisgen 1,3-dipolar cycloaddition, indicating its potential as a catalyst in organic reactions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Properties
IUPAC Name |
[(1S,4R)-4-(6-aminopurin-9-yl)cyclopent-2-en-1-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c12-10-9-11(14-5-13-10)16(6-15-9)8-2-1-7(3-8)4-17/h1-2,5-8,17H,3-4H2,(H2,12,13,14)/t7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZAZKCWQGBJDE-SFYZADRCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C(N=CN=C32)N)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N2C=NC3=C(N=CN=C32)N)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152051 | |
Record name | 2-Cyclopentene-1-methanol, 4-(6-amino-9H-purin-9-yl)-, cis-(1)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118237-82-4 | |
Record name | 2-Cyclopentene-1-methanol, 4-(6-amino-9H-purin-9-yl)-, cis-(1)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118237824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclopentene-1-methanol, 4-(6-amino-9H-purin-9-yl)-, cis-(1)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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